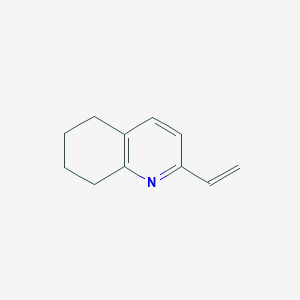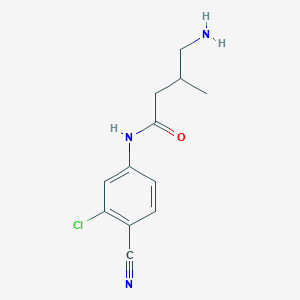![molecular formula C9H14N2O2 B8603553 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol](/img/structure/B8603553.png)
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol is a heterocyclic compound that belongs to the class of pyridine N-oxides. These compounds are characterized by the presence of a nitrogen-oxygen bond within the pyridine ring, which significantly influences their chemical properties and reactivity. Pyridine N-oxides are known for their versatility in various chemical reactions and their applications in different fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol typically involves the oxidation of the corresponding pyridine derivative. Common oxidizing agents used for this purpose include peracids such as peracetic acid and perbenzoic acid . Additionally, other oxidizing agents like sodium percarbonate and urea-hydrogen peroxide complexes can be employed under mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of pyridine N-oxides, including this compound, can be achieved using continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce pyridine N-oxides efficiently . This method offers advantages such as higher yields, safer operation, and reduced environmental impact compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine derivative.
Substitution: The presence of the N-oxide group can facilitate nucleophilic substitution reactions at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, sodium percarbonate, and urea-hydrogen peroxide complexes
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used to reduce the N-oxide group.
Substitution: Nucleophilic reagents such as amines and halides can be used for substitution reactions, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol exerts its effects involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . Additionally, the compound can form complexes with metalloporphyrins, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: The parent compound, which shares the N-oxide functional group but lacks the 4-hydroxybutylamino substituent.
4-chloropyridine N-oxide: A derivative with a chlorine substituent at the 4-position, which affects its reactivity and properties.
4-methylpyridine N-oxide: A derivative with a methyl group at the 4-position, influencing its chemical behavior.
Uniqueness
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol is unique due to the presence of the 4-hydroxybutylamino substituent, which imparts specific chemical properties and reactivity. This substituent can enhance the compound’s ability to form hydrogen bonds and interact with other molecules, making it particularly useful in certain applications .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-2-6-10-9-5-1-3-7-11(9)13/h1,3,5,7,12-13H,2,4,6,8H2 |
InChI Key |
UGZQRRPZTGSIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NCCCCO)N(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


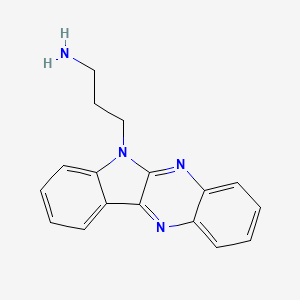
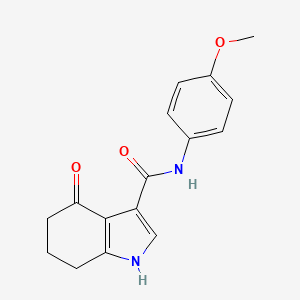
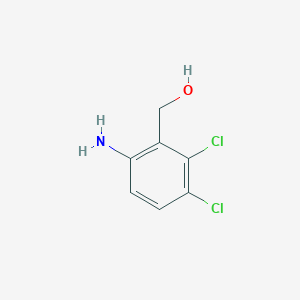
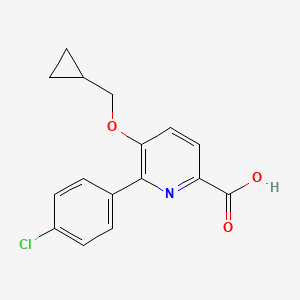
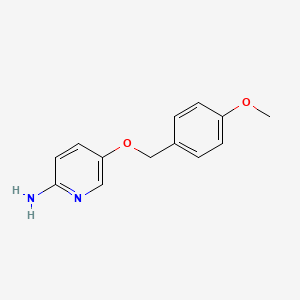

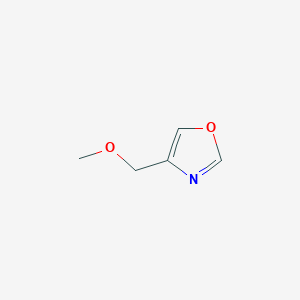
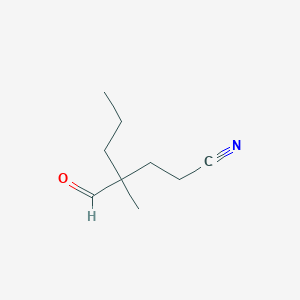
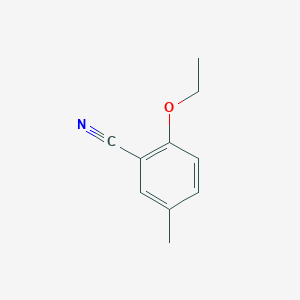
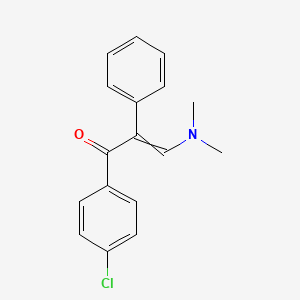
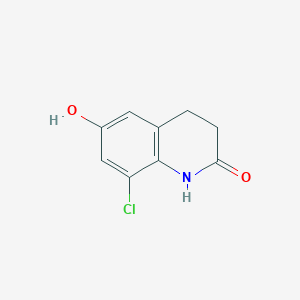
![7-[Cyano(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8603542.png)
